2-Hydroxycyclohexan-1-one
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxycyclohexan-1-one and related compounds involves several innovative strategies, highlighting the versatility and creativity in organic synthesis. For instance, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids, which share structural similarities with 2-Hydroxycyclohexan-1-one, has been achieved through selective transformations and Diels–Alder cycloadditions, demonstrating the compound's accessibility through cycloaddition reactions (Avenoza et al., 1999). Another innovative approach involves the diversity-oriented one-pot synthesis to construct chroman-2-one derivatives and other heterocyclic compounds, showcasing the flexibility in generating complex structures from simple precursors (Yinghan Chen et al., 2017).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques play a crucial role in elucidating the molecular structure of 2-Hydroxycyclohexan-1-one derivatives. For example, the crystal structure studies of (2RS)-3-[(2RS)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one provide insights into the conformation and stereochemistry of cyclohexane derivatives, highlighting the importance of molecular structure in determining the compound's reactivity and physical properties (C. Kavitha et al., 2006).
Chemical Reactions and Properties
2-Hydroxycyclohexan-1-one undergoes a variety of chemical reactions, including Mannich reactions, which are pivotal for introducing amino functionalities into the cyclohexanone ring. An example is the novel synthesis of 2-hydroxy-3-methyl-2-cyclohexen-1-one via the Mannich reaction, demonstrating the compound's versatility in forming complex, biologically relevant structures (M. Ohashi et al., 1975). Additionally, the enzymatic desymmetric reduction of 1,3-cyclohexanediones to synthesize chiral 3-hydroxycyclohexane-1-ones showcases the compound's applicability in asymmetric synthesis, providing access to single stereoisomers with high enantioselectivity (Liangyan Zhu et al., 2021).
Scientific Research Applications
Enzymatic Desymmetric Reduction
2-Hydroxycyclohexan-1-one derivatives, particularly chiral 3-hydroxycyclohexane-1-ones, are crucial in synthesizing natural products and bioactive compounds. Zhu et al. (2021) highlighted the challenge in preparing single stereoisomers of these compounds. They found that carbonyl reductases could catalyze the desymmetric reduction of 1,3-cylcohexanediones, yielding 3-hydroxycyclohexane-1-ones with excellent enantioselectivity and diastereoselectivity, indicating the potential of these enzymes in synthesizing chiral compounds (Zhu et al., 2021).
Structural Interconversion and Sensing Applications
Pană et al. (2017) studied the behavior of 2-(2-hydroxy-benzylidene)-cyclohexan-1-one in acidic and basic media. They discovered that in acidic conditions, this compound forms a new dimeric structure, indicating its potential use as a pH sensor (Pană et al., 2017).
Biomarker in Environmental and Occupational Health
1-Hydroxypyrene, a metabolite related to 2-Hydroxycyclohexan-1-one, has been studied as a biomarker for exposure to environmental pollutants like polycyclic aromatic hydrocarbons (PAHs). Ciarrocca et al. (2014) demonstrated its reliability in studying occupational exposure to PAHs from urban pollution (Ciarrocca et al., 2014).
Analytical Chemistry Applications
Castro et al. (2004) explored the electrochemical behavior of 1-hydroxypyrene for the development of a method to determine PAH metabolites in biological matrices. This study underscores the analytical chemistry applications of 1-hydroxypyrene, closely related to 2-Hydroxycyclohexan-1-one (Castro et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hydroxycyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZTXUXIYGJLMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883427 | |
Record name | Cyclohexanone, 2-hydroxy- | |
Source | EPA DSSTox | |
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Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxycyclohexan-1-one | |
CAS RN |
533-60-8, 30282-14-5 | |
Record name | 2-Hydroxycyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone, 2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone, 2-hydroxy-, dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030282145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone, dimer | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117392 | |
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Record name | Adipoin | |
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Record name | Cyclohexanone, 2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Cyclohexanone, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxycyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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